molecular formula C19H23ClN2O B13805951 (S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride

(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride

Cat. No.: B13805951
M. Wt: 330.8 g/mol
InChI Key: IMUHWLVEEVGMBC-XYBCGXLYSA-N
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Description

(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride typically involves multiple steps. The process begins with the formation of the azabicyclo[2.2.2]octane ring system, followed by the introduction of the ethenyl group. The quinolin-4-ylmethanol moiety is then attached through a series of condensation reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include various quinoline derivatives, which are often studied for their potential biological activities .

Scientific Research Applications

(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its potential use as an antimalarial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride is unique due to its specific stereochemistry and the presence of both the azabicyclo[2.2.2]octane ring system and the quinolin-4-ylmethanol moiety. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride

InChI

InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18-,19+;/m1./s1

InChI Key

IMUHWLVEEVGMBC-XYBCGXLYSA-N

Isomeric SMILES

C=C[C@@H]1CN2CC[C@@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.Cl

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl

Origin of Product

United States

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